Ono-AE3-208

Übersicht

Beschreibung

ONO-AE3-208 ist ein selektiver und oral wirksamer Antagonist des Prostaglandin E2-Rezeptors 4 (EP4). Diese Verbindung hat ein signifikantes Potenzial gezeigt, die Zellinvasion, Migration und Metastasierung, insbesondere bei Prostatakrebs, zu hemmen . Es ist auch für seine Rolle bei der Unterdrückung der Aktivität von myeloischen Suppressorzellen und der Förderung der Antitumorimmunität bekannt .

Wissenschaftliche Forschungsanwendungen

ONO-AE3-208 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung des EP4-Rezeptors und seiner Rolle in verschiedenen chemischen Prozessen.

Biologie: Untersucht auf seine Auswirkungen auf die Zellinvasion, Migration und Metastasierung, insbesondere in der Krebsforschung

Medizin: Erforscht als potenzieller Therapeutik zur Behandlung von Prostatakrebs und anderen Krebsarten

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf den EP4-Rezeptor abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Antagonisierung des Prostaglandin E2-Rezeptors 4 (EP4). Dieser Rezeptor ist an der Aktivierung des Cyclooxygenase (COX)-2-Signalwegs beteiligt, der für die Prostaglandinsynthese verantwortlich ist. Durch die Hemmung von EP4 unterdrückt this compound die Aktivität von myeloischen Suppressorzellen, reduziert Entzündungen und fördert die Antitumorimmunität .

Wirkmechanismus

Target of Action

Ono-AE3-208 is a selective and orally active antagonist of the prostaglandin E (EP)-4 receptor . This receptor is an important positive feedback regulator of the cyclooxygenase (COX)-2 pathway . The compound shows less potent effects on EP3, FP, and TP receptors .

Mode of Action

This compound interacts with its primary target, the EP4 receptor, by binding to it with a Ki of 1.3 nM . This interaction inhibits the activation of the COX-2 pathway, which is responsible for prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the COX-2 pathway . This pathway is responsible for the synthesis of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions. By antagonizing the EP4 receptor, this compound disrupts the positive feedback regulation of the COX-2 pathway .

Result of Action

This compound has been shown to suppress cell invasion, migration, and metastasis of prostate cancer . It also inhibits the activity of myeloid-derived suppressor cells (MDSCs), which heavily infiltrate in a variety of solid tumors and suppress anti-tumor T-cell activity . In mice bearing established gliomas, treatment with this compound resulted in complete and persistent rejection of the tumors .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Ono-AE3-208 plays a significant role in biochemical reactions by interacting with the EP4 receptor . It has a high affinity for the EP4 receptor with a Ki value of 1.3 nM . The interactions between this compound and the EP4 receptor are selective, with less impact on the EP3, FP, and TP receptors .

Cellular Effects

This compound has profound effects on various types of cells, particularly cancer cells. It inhibits the invasion, migration, and metastasis of prostate cancer cells . The influence of this compound on cell function is primarily through its interaction with the EP4 receptor, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the EP4 receptor . As an antagonist, it inhibits the activation of the EP4 receptor, leading to changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

Its selective and potent inhibition of the EP4 receptor suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Given its role as an EP4 receptor antagonist, it is expected that different dosages of this compound would have varying effects on the receptor’s activity .

Metabolic Pathways

This compound is involved in the prostaglandin E2 metabolic pathway through its interaction with the EP4 receptor .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely related to its interaction with the EP4 receptor .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, the EP4 receptor . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles are yet to be identified .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

ONO-AE3-208 wird durch ein mehrstufiges Verfahren synthetisiert, das die Reaktion von 4-Cyano-2-[(2-(4-Fluornaphthalen-1-yl)propanamido)phenyl]butansäure mit verschiedenen Reagenzien unter spezifischen Bedingungen beinhaltet . Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht in voller Detail öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung hergestellt, um ihre chemische Integrität und Wirksamkeit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile werden unter kontrollierten Bedingungen eingesetzt.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die die Kernstruktur beibehalten, aber verschiedene funktionelle Gruppen daran gebunden haben .

Analyse Chemischer Reaktionen

Types of Reactions

ONO-AE3-208 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have different functional groups attached .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-161,982: Ein weiterer EP4-Rezeptor-Antagonist mit ähnlichen Eigenschaften.

TG6-10-1: Ein Prostaglandin-EP2-Rezeptor-Antagonist mit einigen überlappenden Wirkungen.

Sulproston: Ein Prostaglandin-Rezeptor-Antagonist mit breiterer Spezifität.

Einzigartigkeit

ONO-AE3-208 ist aufgrund seiner hohen Selektivität für den EP4-Rezeptor und seiner starken Antikrebs-Eigenschaften einzigartig. Es hat eine signifikante Wirksamkeit bei der Hemmung von Zellinvasion, Migration und Metastasierung gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Eigenschaften

IUPAC Name |

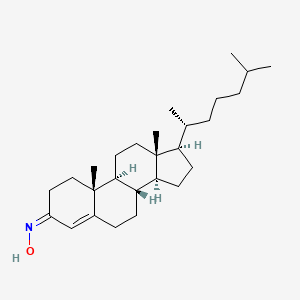

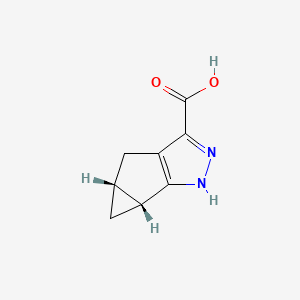

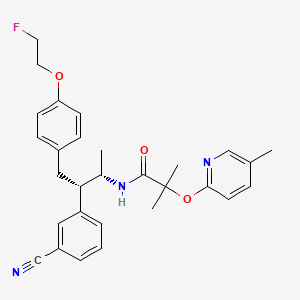

4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDIMKNAJUQTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435810 | |

| Record name | ONO-AE3-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402473-54-5 | |

| Record name | ONO-AE3-208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ONO-AE3-208?

A1: this compound specifically targets the EP4 receptor, a G protein-coupled receptor that binds to prostaglandin E2 (PGE2) [, , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does this compound exert its effects on the EP4 receptor?

A2: this compound acts as an antagonist, meaning it binds to the EP4 receptor and blocks the binding of its natural ligand, PGE2. This prevents the activation of downstream signaling pathways normally triggered by PGE2 [, , , , , , , , , , , , , , , , , , , , , , , ].

Q3: What are the downstream consequences of EP4 receptor antagonism by this compound?

A3: Blocking EP4 signaling with this compound has been shown to:

- Inhibit tumor cell proliferation and invasion [, , , , , , , , , , , , , , , , , , , , , , ].

- Reduce tumor-associated angiogenesis and lymphangiogenesis [, , , , , , , , , , , , , ].

- Suppress the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [, , , , , , , , , , , , , , , , , , , , , , , ] and tumor-associated macrophages (TAMs) [].

- Enhance the activity of natural killer (NK) cells [].

- Downregulate tumor metabolism, including glycolysis, fatty acid oxidation, and oxidative phosphorylation [].

Q4: What is the role of the COX-2/PGE2 pathway in cancer, and how does this compound modulate this pathway?

A4: The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in cancer, leading to increased production of PGE2. PGE2, acting through its receptors like EP4, promotes tumor growth, angiogenesis, and immune suppression. This compound, by blocking EP4, disrupts the downstream effects of this pathway, ultimately inhibiting tumor progression [, , , , , , , , , , , , , , , , , , , , , , , ].

Q5: How does this compound affect the tumor microenvironment?

A5: this compound has been shown to modulate the tumor microenvironment by:

- Reducing the infiltration of immunosuppressive MDSCs and TAMs [, ].

- Promoting a shift in TAM polarization from the pro-tumorigenic M2 phenotype to the anti-tumorigenic M1 phenotype [].

- Increasing the infiltration and activation of NK cells [].

- Reducing tumor hypoxia and normalizing tumor vasculature [].

Q6: Has this compound shown synergy with other cancer therapies?

A6: Yes, preclinical studies have shown that this compound synergizes with anti-PD-1 therapy, leading to enhanced antitumor efficacy. This combination therapy resulted in increased NK cell activation, TAM polarization towards the M1 phenotype, reduced tumor hypoxia, and improved tumor vessel normalization [].

Q7: Are there any studies on the structure-activity relationship (SAR) of this compound?

A7: The provided research excerpts do not specifically address the SAR of this compound. Detailed investigations into the impact of structural modifications on the compound's activity, potency, and selectivity would likely be part of the drug discovery and optimization process, which are not fully elaborated in these excerpts.

Q8: What is known about the stability and formulation of this compound?

A8: The provided research excerpts primarily focus on the biological activity and mechanism of action of this compound. While they don't provide specific details on stability or formulation strategies, the compound's successful use in various in vitro and in vivo settings implies the existence of suitable formulations for research purposes.

Q9: Is there information available about SHE (Safety, Health, and Environment) regulations related to this compound?

A9: The provided research excerpts primarily focus on the scientific aspects of this compound and do not cover SHE regulations. As a research compound, adherence to relevant safety guidelines and regulations during handling, storage, and disposal would be essential.

Q10: What is the in vitro efficacy of this compound?

A10: In vitro studies have demonstrated that this compound can:

- Inhibit the proliferation, migration, and invasion of various cancer cell lines, including those derived from breast cancer [, , , , , , , , , , , , , ], prostate cancer [, , , , , , , , , , , , , , , , , , , ] and oral squamous cell carcinomas [].

Q11: What is the in vivo efficacy of this compound?

A11: In vivo studies have demonstrated that this compound can:

- Inhibit the growth of various tumor types in mouse models, including glioblastoma [, , ], breast cancer [, , , , , , , , , , , , , ], and prostate cancer [, , , , , ].

- Reduce tumor metastasis to the lungs, lymph nodes, and bone [, , , , , , , , , , , , , , , , , , , , ].

- Prolong survival in mouse models of glioblastoma and breast cancer [, , , , , , , , , , , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)

![1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid](/img/structure/B1677259.png)

![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)